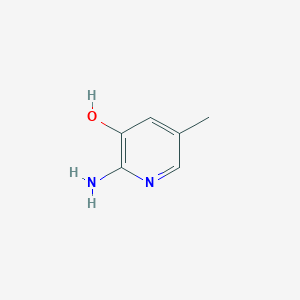

2-Amino-5-methylpyridin-3-ol

Description

BenchChem offers high-quality 2-Amino-5-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCYFNHOHNHFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552083 | |

| Record name | 2-Amino-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-17-8 | |

| Record name | 2-Amino-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Applications

CAS Number: 20348-17-8 | Molecular Formula: C₆H₈N₂O | Molecular Weight: 124.14 g/mol

Introduction

2-Amino-5-methylpyridin-3-ol is a heterocyclic organic compound belonging to the class of substituted aminopyridinols. These structures are of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to their versatile chemical functionalities and potential as key building blocks in the synthesis of more complex molecules. The strategic placement of an amino group, a hydroxyl group, and a methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of 2-Amino-5-methylpyridin-3-ol, covering its structural features, potential synthetic pathways, predicted physicochemical properties, and anticipated reactivity. It is intended for an audience of researchers, scientists, and drug development professionals, offering insights into the handling, utilization, and potential applications of this compound and its derivatives.

Molecular Structure and Properties

The foundational structure of 2-Amino-5-methylpyridin-3-ol is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key functional groups that dictate its chemical behavior are:

-

2-Amino Group (-NH₂): This primary amine is a strong activating group, increasing the electron density of the pyridine ring through resonance. It also serves as a primary site for nucleophilic reactions and can act as a hydrogen bond donor.

-

3-Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. It is also a hydrogen bond donor and acceptor and can participate in etherification and esterification reactions.

-

5-Methyl Group (-CH₃): This alkyl group has a weak electron-donating effect through induction and contributes to the lipophilicity of the molecule.

The interplay of these functional groups governs the molecule's overall reactivity and physical properties.

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have some solubility in water due to the polar amino and hydroxyl groups capable of hydrogen bonding. Likely soluble in polar organic solvents like alcohols, DMSO, and DMF. |

| pKa | The pyridine nitrogen is expected to be basic, while the hydroxyl group is weakly acidic. The amino group also contributes to the overall basicity. |

| Reactivity | The molecule possesses multiple reactive sites, making it a versatile synthetic intermediate. |

Synthesis Strategies

While a specific, optimized synthesis for 2-Amino-5-methylpyridin-3-ol is not widely published, several plausible routes can be devised based on established methods for preparing substituted 2-amino-3-hydroxypyridines.

Approach 1: From Substituted Furans

One potential synthetic pathway starts from furan derivatives, which can undergo ring-expansion reactions to form pyridinols. A general process involves the reaction of a suitably substituted furan-2-carboxylic acid derivative with ammonia in the presence of an acid catalyst at elevated temperatures.[1]

Experimental Protocol: Conceptual Synthesis from a Furan Precursor

-

Reaction Setup: A high-pressure reaction vessel is charged with a 5-methylfuran-2-carboxylic acid derivative, a suitable solvent (e.g., an amide-containing solvent), and an acid catalyst.

-

Ammonolysis: The vessel is sealed and ammonia is introduced to a specified pressure.

-

Heating: The reaction mixture is heated to a temperature between 100°C and 300°C for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield 2-Amino-5-methylpyridin-3-ol.

Approach 2: From Halogenated Pyridines

Another viable approach involves the nucleophilic substitution of a halogen on a pre-formed pyridine ring. This method often requires harsh reaction conditions but can be effective. A potential precursor would be a di-halogenated 5-methylpyridine.

Experimental Protocol: Conceptual Synthesis from a Dihalopyridine

-

Hydroxylation: A 2-amino-3,5-dihalopyridine derivative (where the halogen at the 3-position is susceptible to nucleophilic substitution) is heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[2] A copper catalyst may be required to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 150°C to 160°C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with acid, and the product is extracted. Purification is achieved through standard techniques like recrystallization or column chromatography.

Reactivity and Chemical Transformations

The chemical behavior of 2-Amino-5-methylpyridin-3-ol is dictated by its three key functional groups.

Reactions of the Amino Group

The 2-amino group can undergo a variety of reactions typical of primary aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions of the Hydroxyl Group

The 3-hydroxyl group can participate in reactions such as:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Reactions involving the Pyridine Ring

The pyridine ring itself can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing activating groups.

Chelation and Complex Formation

The arrangement of the 2-amino and 3-hydroxyl groups makes 2-Amino-5-methylpyridin-3-ol an excellent bidentate ligand for metal ions. It can coordinate with transition metals through the nitrogen of the amino group and the deprotonated oxygen of the hydroxyl group to form stable chelate complexes. This property is analogous to that of the parent compound, 2-amino-3-hydroxypyridine, which is known to form complexes with various transition metals.

Potential Applications in Research and Development

The structural motifs present in 2-Amino-5-methylpyridin-3-ol make it a promising candidate for several applications, particularly in drug discovery and materials science.

Pharmaceutical and Agrochemical Synthesis

As a substituted primary amine and pyridinol, this compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[3] The pyridine core is a common scaffold in many approved drugs and agrochemicals. The functional groups on 2-Amino-5-methylpyridin-3-ol provide convenient handles for further chemical modifications to generate libraries of compounds for screening.

Corrosion Inhibition

Compounds containing both nitrogen and oxygen atoms, such as 2-amino-3-hydroxypyridine, have been shown to be effective corrosion inhibitors for metals in acidic environments. The ability of 2-Amino-5-methylpyridin-3-ol to chelate metal ions suggests it may also exhibit similar properties.

Safety and Handling

While a specific, detailed safety data sheet for 2-Amino-5-methylpyridin-3-ol is not widely available, precautions should be taken based on the reactivity of its functional groups.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-5-methylpyridin-3-ol is a fascinating and potentially highly useful chemical intermediate. While detailed experimental data on this specific molecule is sparse, its structural relationship to other well-studied 2-amino-3-hydroxypyridines allows for a reasoned prediction of its properties and reactivity. Its multifunctional nature makes it a valuable tool for synthetic chemists in the design and construction of novel molecules with potential applications in medicine, agriculture, and materials science. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

- Process for the production of 2-amino-3-hydroxypyridine derivatives.

- Process for the production of 2-amino-3-hydroxypyridines.

Sources

"2-Amino-5-methylpyridin-3-ol" chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-Amino-5-methylpyridin-3-ol

This guide provides a comprehensive technical overview of 2-Amino-5-methylpyridin-3-ol, a substituted aminopyridinol. Given the limited direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to present a scientifically grounded exploration of its properties, a plausible synthetic pathway, and its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Aminopyridinol Scaffold

The aminopyridinol structural motif is a cornerstone in medicinal chemistry. As a bioisostere of aminophenols, this heterocyclic system offers a unique combination of hydrogen bonding capabilities (from both the hydroxyl and amino groups), aromaticity, and a dipole moment influenced by the ring nitrogen. These features make it a privileged scaffold for designing ligands that interact with a wide range of biological targets. The parent compound, 2-amino-3-hydroxypyridine, is utilized as a pharmaceutical intermediate and a precursor in dye synthesis[1][2].

2-Amino-5-methylpyridin-3-ol, the subject of this guide, incorporates a methyl group at the 5-position. This substitution is anticipated to subtly modulate the electronic properties and lipophilicity of the scaffold, potentially enhancing its pharmacokinetic profile or target-binding affinity in drug discovery programs.

Physicochemical and Structural Properties

Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| Exact Mass | 124.063663 Da | - |

| IUPAC Name | 2-Amino-5-methylpyridin-3-ol | - |

| CAS Number | Not Assigned | - |

Predicted Properties and Structural Considerations

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Appearance | Off-white to beige or brown crystalline solid. | Based on the appearance of 2-amino-3-hydroxypyridine, which is a grey-beige-brown powder[1]. |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol. | 2-amino-3-hydroxypyridine exhibits similar solubility[1]. The added methyl group may slightly decrease water solubility. |

| Boiling Point | >300 °C (with decomposition) | The boiling point of 2-amino-3-hydroxypyridine is ~298 °C (with decomposition)[1]. The methyl group will slightly increase the molecular weight and boiling point. |

| Melting Point | ~170-180 °C (with decomposition) | 2-amino-3-hydroxypyridine has a melting point of 170 °C (dec.). The methyl group may slightly alter crystal packing and melting point. |

| Tautomerism | Exists in equilibrium with its pyridone tautomer. | 2-hydroxypyridines are known to undergo tautomerism to the corresponding 2-pyridone form. The equilibrium position is solvent-dependent, but the pyridone form often predominates due to aromaticity and the strong C=O bond[4][5][6]. |

Tautomeric Forms

The functionality of 2-Amino-5-methylpyridin-3-ol is heavily influenced by tautomerism. The equilibrium between the hydroxy-pyridine (enol) form and the pyridin-2-one (keto) form is a critical consideration for its reactivity and biological interactions.

Caption: Tautomeric equilibrium of 2-Amino-5-methylpyridin-3-ol.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route to 2-Amino-5-methylpyridin-3-ol can be designed based on established methods for analogous substituted pyridines[7]. The proposed two-step synthesis starts from the commercially available 3-Hydroxy-5-methylpyridine.

Caption: Proposed two-step synthesis of 2-Amino-5-methylpyridin-3-ol.

Step 1: Nitration of 3-Hydroxy-5-methylpyridine

Causality: The first step involves electrophilic aromatic substitution to install a nitro group onto the pyridine ring. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The 2- and 6-positions are ortho, and the 4-position is para. In this case, nitration is expected to occur predominantly at the 2-position due to electronic activation from the hydroxyl group.

Protocol:

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 3-Hydroxy-5-methylpyridine (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Nitrating Agent Addition: Add a nitrating mixture (e.g., concentrated nitric acid or potassium nitrate) dropwise to the solution, maintaining the low temperature[7][8].

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, or gently heat (e.g., to 40-50 °C) to drive the reaction to completion[8]. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization & Isolation: Adjust the pH of the aqueous solution to 6.5-7.5 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product[8].

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The resulting intermediate is 3-Hydroxy-5-methyl-2-nitropyridine.

Step 2: Reduction of 3-Hydroxy-5-methyl-2-nitropyridine

Causality: The nitro group is a versatile functional group that is readily reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation[9][10].

Protocol:

-

Reaction Setup: Dissolve the 3-Hydroxy-5-methyl-2-nitropyridine intermediate (1.0 equivalent) in a suitable solvent, such as methanol or ethanol[11].

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution[11].

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight[11].

-

Work-up: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the solid product by recrystallization or column chromatography on silica gel to obtain pure 2-Amino-5-methylpyridin-3-ol[11].

Key Reactivity and Analytical Characterization

The chemical behavior of 2-Amino-5-methylpyridin-3-ol is dictated by its three key functional regions: the nucleophilic amino group, the acidic hydroxyl group, and the basic pyridine ring nitrogen.

Caption: Key reactive sites on 2-Amino-5-methylpyridin-3-ol.

-

Amino Group (-NH₂): Acts as a potent nucleophile and can undergo acylation with acid chlorides or anhydrides to form amides, and alkylation reactions.

-

Hydroxyl Group (-OH): Can be deprotonated by a base to form a nucleophilic phenoxide-like species, enabling O-alkylation (e.g., Williamson ether synthesis) or esterification. It also imparts acidic properties.

-

Pyridine Nitrogen: As the most basic site, it will be readily protonated in acidic media.

Predicted Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data can be predicted based on the parent 2-amino-3-hydroxypyridine[12].

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring (expect two distinct signals).- A singlet for the methyl (-CH₃) protons around 2.1-2.3 ppm.- Broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. |

| ¹³C NMR | - Six distinct carbon signals: four for the aromatic pyridine ring (two quaternary, two CH) and one for the methyl group. |

| IR Spectroscopy | - Broad O-H stretching band (~3200-3600 cm⁻¹).- N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1400-1600 cm⁻¹). |

| Mass Spec. (MS) | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (m/z = 124.06). |

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a well-established pharmacophore in drug development[13]. The addition of a hydroxyl group creates the aminopyridinol core, which has been explored for various therapeutic targets. It has been suggested that 2-Amino-5-methylpyridin-3-ol serves as a key intermediate in the synthesis of drugs targeting the central nervous system (CNS), including antihistamines and anti-inflammatory agents. The pyridine motif is often used to enhance solubility and provide a key hydrogen bond acceptor site for ligand-receptor interactions, which is crucial for CNS-active compounds[13].

Safety and Handling

While no specific safety data exists for 2-Amino-5-methylpyridin-3-ol, the safety profile of the parent compound, 2-amino-3-hydroxypyridine, provides a strong basis for handling procedures. It is classified as acutely toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation[3].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[1].

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere, as the compound may be sensitive to air and heat.

This guide provides a deductive yet scientifically rigorous framework for understanding the chemical properties and synthesis of 2-Amino-5-methylpyridin-3-ol. By building upon the known chemistry of its structural analogs, researchers can confidently approach the synthesis and application of this valuable heterocyclic intermediate.

References

- Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28114, 2-Amino-3-Hydroxypyridine.

- CN105272908A. (2016). Synthesizing technology for 3-hydroxy-2-nitropyridine.

- CN103992267A. (2014). Preparation method of 3-hydroxy-2-nitropyridine.

- Various Authors. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines.... PubMed.

- JP2003261535A. (2003). Method for producing 2-hydroxy-5-methylpyridine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link].

- US4061644A. (1977). Process for the production of 2-amino-3-hydroxypyridines.

- Jurczak, J., et al. (2014).

- Sigma-Aldrich. (n.d.). 3-Methyl-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

- Various Authors. (2024). Piperidine-containing drugs and recently studied analogs.... PubMed.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine - Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.

- WuXi Biology. (n.d.). How about Tautomers?.

- Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of the Chemical Society, Perkin Transactions 1.

- Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99%.

- Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.

- Fraser, G. T., et al. (2002). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. The Journal of Physical Chemistry A.

- ResearchGate. (2022). How to synthesize 3-hydroxy pyridine?.

- European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridine (A132).

- Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE.

- CN103193704A. (2013). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Tokyo Chemical Industry. (n.d.). 2-Amino-3-hydroxypyridine.

- Chad's Prep. (2018). 22.4a Synthesis of Amines Reduction. YouTube.

- Synchem. (n.d.). 3-Hydroxy-5-methylpyridine.

- CN112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

- Frontier Specialty Chemicals. (n.d.). 3-Hydroxy-5-methylpyridine.

- Biosynth. (n.d.). 3-Methyl-5-nitropyridine.

- BLD Pharm. (n.d.). 1603-41-4|2-Amino-5-methylpyridine.

- CN102040554A. (2011). Method for preparing 2-chloro-5-nitropyridine.

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Tokyo Chemical Industry. (n.d.). 2-Amino-5-methylpyridine.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Supramolecular stabilization of metastable tautomers in solution and the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 8. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum [chemicalbook.com]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthetic Landscape of 2-Amino-5-methylpyridin-3-ol: A Technical Guide to Analogous Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of specifically substituted pyridinol derivatives is a cornerstone of medicinal chemistry and drug development, as this scaffold is a key pharmacophore in a multitude of biologically active molecules. This guide focuses on the synthesis of 2-Amino-5-methylpyridin-3-ol, a compound of interest for its potential applications in pharmaceutical research. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct, published synthetic routes for this specific molecule. This suggests that either its synthesis is not widely reported or it may be referenced under less common nomenclature.

In light of this, this technical guide adopts a pragmatic and scientifically rigorous approach. Instead of focusing on non-existent direct syntheses, we will provide an in-depth exploration of the synthetic pathways for closely related structural isomers and analogues. The methodologies and chemical principles detailed herein for the synthesis of 2-Amino-3-hydroxy-4-methylpyridine , 2-Amino-5-hydroxypyridine , and the potential precursor 2-Hydroxy-5-methyl-3-nitropyridine offer valuable, field-proven insights that can be logically extended and adapted for the synthesis of the target molecule, 2-Amino-5-methylpyridin-3-ol. This approach is designed to empower researchers with the foundational knowledge and practical protocols necessary to devise a successful synthetic strategy.

I. Synthesis of 2-Amino-3-hydroxy-4-methylpyridine: An Isomeric Analogue

A patented method for the synthesis of 2-amino-4-methylpyridine provides a detailed route for obtaining the isomeric analogue, 2-amino-3-hydroxy-4-methylpyridine, as a key intermediate. This pathway initiates from a furan-based starting material, demonstrating a versatile approach to constructing the pyridinol ring system.

A. Synthetic Strategy and Mechanism

The synthesis commences with the ring transformation of an ethyl 2-(4-methylfuran) formate. The core of this strategy involves the reaction with formamide and ammonia, which facilitates the incorporation of the necessary nitrogen atoms to form the pyridine ring. The subsequent steps involve chlorination of the hydroxyl group followed by a dehalogenation to yield the final aminopicoline. The initial formation of the 2-amino-3-hydroxy-4-methylpyridine intermediate is a critical step that showcases a practical method for constructing the desired aminopyridinol core.

The reaction proceeds through an initial ring-opening of the furan derivative, followed by a condensation reaction with ammonia and formamide to construct the pyridine ring. The hydroxyl group at the 3-position is then converted to a chloro group using phosphorus trichloride. This chloro-substituted intermediate is then dehalogenated to afford the final product.

B. Experimental Protocol: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine

The synthesis of 2-amino-3-hydroxy-4-methylpyridine is the first step in a multi-stage synthesis of 2-amino-4-methylpyridine[1].

Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine

-

Dissolve 1.54 g (0.01 mol) of ethyl 2-(4-methylfuran) formate in 15 ml of dimethylformamide (DMF).

-

Add 0.80 g (0.015 mol) of ammonium chloride and 0.45 g (0.01 mol) of formamide to the solution.

-

Introduce ammonia gas and carry out a reflux reaction for 24 hours.

-

After cooling, add dilute hydrochloric acid to adjust the pH to 2.

-

Extract with ethyl acetate, retaining the aqueous phase.

-

Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Concentrate and dry the organic phase to obtain 0.89 g of 2-amino-3-hydroxy-4-methylpyridine (71.8% yield).

C. Visualization of the Synthetic Pathway

Caption: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine.

II. Synthesis of 2-Amino-5-hydroxypyridine: A Positional Isomer Analogue

A convenient and efficient four-step synthesis for 2-amino-5-hydroxypyridine has been reported, starting from 2-amino-5-bromopyridine. This pathway involves protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired product[2][3].

A. Synthetic Strategy and Mechanism

The synthesis begins with the protection of the amino group of 2-amino-5-bromopyridine using 2,5-hexanedione to form a pyrrole ring. This protecting group strategy is crucial to prevent side reactions in the subsequent steps. The protected intermediate then undergoes a nucleophilic aromatic substitution with sodium methoxide to replace the bromine atom with a methoxy group. The amino group is then deprotected using hydroxylamine hydrochloride. The final step involves the demethylation of the methoxy group using concentrated sulfuric acid to afford the target 2-amino-5-hydroxypyridine.

B. Experimental Protocol: Synthesis of 2-Amino-5-hydroxypyridine

This four-step synthesis provides a clear pathway to 2-amino-5-hydroxypyridine with an overall yield of 45%[2][3].

Step 1: Protection of the Amino Group

-

React 2-amino-5-bromopyridine with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

-

Treat the product from Step 1 with sodium methylate for methoxylation to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

-

React the methoxylated compound with hydroxylamine hydrochloride to deprotect the amino group, yielding 2-amino-5-methoxypyridine.

Step 4: Demethylation

-

Treat 2-amino-5-methoxypyridine with 95% H2SO4 for demethylation to afford 2-amino-5-hydroxypyridine.

C. Visualization of the Synthetic Pathway

Caption: Synthesis of 2-Amino-5-hydroxypyridine.

III. Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine: A Potential Precursor

A plausible route to the target molecule, 2-Amino-5-methylpyridin-3-ol, could involve the synthesis of an intermediate that can be readily converted to the final product. One such potential intermediate is 2-Hydroxy-5-methyl-3-nitropyridine. The subsequent reduction of the nitro group would yield the desired 2-amino functionality. A method for the synthesis of this nitro-substituted hydroxypyridine has been described starting from 2-amino-5-methylpyridine[4].

A. Synthetic Strategy and Mechanism

This synthesis involves the diazotization of 2-amino-5-methylpyridine in the presence of a nitrating agent. The amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group. Concurrently, the pyridine ring is nitrated at the 3-position. This one-pot reaction provides a direct route to the 2-hydroxy-3-nitro-substituted pyridine ring. The resulting 2-Hydroxy-5-methyl-3-nitropyridine could then undergo a standard nitro group reduction (e.g., using catalytic hydrogenation or a reducing metal like tin or iron in acidic media) to furnish the target 2-Amino-5-methylpyridin-3-ol.

B. Experimental Protocol: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This protocol details the synthesis of the potential precursor to the target molecule[4].

-

Dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid in a 600 cm³ round-bottomed flask.

-

Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid. The reaction is exothermic and produces foam.

-

Maintain the reaction temperature at 130°C throughout the addition of the acid mixture.

-

After the addition is complete, pour the colored solution onto 300 g of ice.

-

Adjust the pH to around 3-4 by the addition of aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot water to obtain pure 2-Hydroxy-5-methyl-3-nitropyridine.

C. Visualization of the Synthetic Pathway

Caption: Synthesis of a potential precursor.

IV. Established Syntheses of 2-Amino-5-methylpyridine

Given that 2-amino-5-methylpyridine can serve as a starting material for the synthesis of the target molecule's potential precursor, understanding its preparation is crucial. Several methods for the synthesis of 2-amino-5-methylpyridine are well-documented.

A. Chichibabin Reaction

A common industrial method is the Chichibabin reaction, which involves the direct amination of 3-methylpyridine using sodium amide in an inert diluent at elevated temperature and pressure[5][6]. While effective, this method can produce the isomeric byproduct 2-amino-3-methylpyridine, which may require separation.

B. From 3-Methylpyridine 1-Oxide

An alternative route that offers high yield and improved isomeric purity starts with 3-methylpyridine 1-oxide[7]. This intermediate is reacted with a trialkylamine and an electrophilic compound to form an ammonium salt. This salt is then reacted with hydrogen bromide at high temperatures to yield 2-amino-5-methylpyridine[7].

C. Tabulated Comparison of Key Synthesis Parameters

| Synthesis Route | Starting Material | Key Reagents | Temperature | Pressure | Reported Yield |

| Chichibabin Reaction | 3-Methylpyridine | Sodium amide | Elevated | Elevated | Moderate |

| From 3-Methylpyridine 1-Oxide | 3-Methylpyridine 1-oxide | Trialkylamine, Electrophile, HBr | 150-300°C | Atmospheric | High |

Conclusion

References

- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S. Patent No. 5,332,824. Washington, DC: U.S.

- Cislak, F. E., & Kranzfelder, A. L. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S.

-

PrepChem. (2023). Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2019). A kind of synthesis of picoline of 2 amino 4 and its purification process.

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

Sources

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 6. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Amino-5-methylpyridin-3-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-amino-5-methylpyridin-3-ol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules.

It is important to note that while extensive spectroscopic data is publicly available for the related compound, 2-amino-5-methylpyridine, the same is not true for 2-amino-5-methylpyridin-3-ol. This guide will, therefore, leverage the known data of the former as a foundational reference to theoretically derive and explain the expected spectroscopic signature of the target molecule. This comparative approach, grounded in fundamental principles of spectroscopy, offers a robust framework for the identification and characterization of 2-amino-5-methylpyridin-3-ol.

Molecular Structure and its Spectroscopic Implications

The key structural difference between 2-amino-5-methylpyridine and 2-amino-5-methylpyridin-3-ol is the presence of a hydroxyl (-OH) group at the C3 position of the pyridine ring. This substitution is predicted to have a profound impact on the molecule's electronic environment and vibrational modes, leading to distinct and measurable differences in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-amino-5-methylpyridin-3-ol will be discussed in the context of the known spectra of 2-amino-5-methylpyridine.

Predicted ¹H NMR Spectrum of 2-Amino-5-methylpyridin-3-ol

The introduction of the electron-donating hydroxyl group at C3 is expected to cause a general upfield shift (to lower ppm values) of the adjacent aromatic protons due to increased electron density. The protons of the amino and hydroxyl groups are expected to be broad and their chemical shifts will be highly dependent on the solvent and concentration.

Table 1: Comparison of ¹H NMR Data for 2-Amino-5-methylpyridine and Predicted Data for 2-Amino-5-methylpyridin-3-ol.

| Proton | 2-Amino-5-methylpyridine Chemical Shift (ppm) in CDCl₃ | Predicted 2-Amino-5-methylpyridin-3-ol Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| H6 | ~7.8-7.9 | ~7.5-7.7 | d |

| H4 | ~7.1-7.2 | ~6.8-7.0 | d |

| H3 | ~6.3-6.4 | - | - |

| -CH₃ | ~2.1-2.2 | ~2.0-2.1 | s |

| -NH₂ | ~4.4-4.7 | ~4.5-5.5 (broad) | s (broad) |

| -OH | - | ~8.0-10.0 (broad) | s (broad) |

d = doublet, s = singlet

Predicted ¹³C NMR Spectrum of 2-Amino-5-methylpyridin-3-ol

The carbons directly attached to the amino and hydroxyl groups will experience significant changes in their chemical shifts. The C3 carbon, now bonded to a hydroxyl group, is expected to shift significantly downfield.

Table 2: Comparison of ¹³C NMR Data for 2-Amino-5-methylpyridine and Predicted Data for 2-Amino-5-methylpyridin-3-ol.

| Carbon | 2-Amino-5-methylpyridine Chemical Shift (ppm) | Predicted 2-Amino-5-methylpyridin-3-ol Chemical Shift (ppm) |

|---|---|---|

| C2 | ~158 | ~155-160 |

| C3 | ~112 | ~140-145 |

| C4 | ~138 | ~120-125 |

| C5 | ~123 | ~125-130 |

| C6 | ~148 | ~140-145 |

| -CH₃ | ~17 | ~15-17 |

Experimental Protocol for NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH₂ and -OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Diagram of NMR Workflow:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-amino-5-methylpyridin-3-ol will be significantly different from that of 2-amino-5-methylpyridine due to the presence of the hydroxyl group.

Predicted IR Spectrum of 2-Amino-5-methylpyridin-3-ol

The most notable feature in the predicted IR spectrum of 2-amino-5-methylpyridin-3-ol will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The N-H stretching vibrations of the primary amine will also be present in this region, likely appearing as two distinct peaks.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹).

| Functional Group | 2-Amino-5-methylpyridine | Predicted 2-Amino-5-methylpyridin-3-ol |

|---|---|---|

| O-H stretch | - | 3200-3600 (broad) |

| N-H stretch | ~3444, ~3335 | ~3400-3500 (two bands) |

| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 | ~2850-2960 |

| C=C, C=N stretch (ring) | ~1600-1450 | ~1600-1450 |

| C-O stretch | - | ~1200-1300 |

| N-H bend | ~1640 | ~1620-1650 |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum of 2-Amino-5-methylpyridin-3-ol

The molecular weight of 2-amino-5-methylpyridin-3-ol is 124.14 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z 124. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition. The fragmentation pattern is expected to involve the loss of small, stable molecules such as H₂O, HCN, and CH₃.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Amino-5-methylpyridin-3-ol.

| m/z | Predicted Identity |

|---|---|

| 124 | [M]⁺ |

| 109 | [M - CH₃]⁺ |

| 106 | [M - H₂O]⁺ |

| 97 | [M - HCN]⁺ |

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively polar compound like 2-amino-5-methylpyridin-3-ol, LC-MS would be the preferred method.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 125 in positive ion mode.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. A high-resolution instrument like a TOF or Orbitrap is recommended for accurate mass measurements.

-

Tandem Mass Spectrometry (MS/MS): To gain further structural information, MS/MS experiments can be performed. The ion of interest (e.g., m/z 125) is isolated and fragmented to produce a characteristic fragmentation pattern that can be used for structural confirmation.

Diagram of MS Fragmentation Logic:

Caption: Predicted fragmentation pathways for 2-amino-5-methylpyridin-3-ol.

Conclusion

References

- Note: The following references pertain to the known compound, 2-amino-5-methylpyridine, which serves as the basis for the theoretical predictions in this guide.

An In-depth Technical Guide to the Prospective Crystal Structure of 2-Amino-5-methylpyridin-3-ol

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-Amino-5-methylpyridin-3-ol, a molecule of significant interest in pharmaceutical and materials science. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document leverages crystallographic data from closely related analogs to build a robust predictive model of its solid-state architecture. By examining the crystal structures of the protonated cation and the parent amine, we can infer the dominant intermolecular interactions and packing motifs that are likely to govern the crystal lattice of 2-Amino-5-methylpyridin-3-ol. Furthermore, this guide outlines a detailed experimental workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of 2-Amino-5-methylpyridin-3-ol

Substituted pyridin-3-ol scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The strategic placement of amino and methyl groups on this core structure, as in 2-Amino-5-methylpyridin-3-ol, introduces specific electronic and steric properties that can influence molecular recognition processes, such as drug-receptor binding and self-assembly in the solid state. A thorough understanding of its crystal structure is paramount for rational drug design, polymorphism screening, and the development of novel crystalline materials with tailored properties. The interplay of the hydroxyl, amino, and pyridine nitrogen functionalities suggests a rich landscape of potential hydrogen bonding networks, which are critical determinants of crystal packing and, consequently, the physicochemical properties of the solid form.

Case Study: Crystal Structure of 2-Amino-5-methylpyridinium 3-aminobenzoate

To gain insight into the behavior of the 2-Amino-5-methylpyridin-3-ol core in a crystalline environment, we first turn to the known crystal structure of a salt, 2-Amino-5-methylpyridinium 3-aminobenzoate[1]. In this structure, the 2-amino-5-methylpyridine moiety is protonated at the pyridine nitrogen.

The asymmetric unit of this salt reveals a complex network of hydrogen bonds. The protonated pyridine nitrogen and the 2-amino group of the cation form robust N-H···O hydrogen bonds with the carboxylate group of the 3-aminobenzoate anion, creating a distinct R²₂(8) ring motif. These motifs are further interconnected through additional N-H···O interactions, assembling into a two-dimensional network. The crystal structure is also stabilized by π-π stacking interactions between the pyridinium and benzene rings, with a centroid-centroid distance of 3.7594 (8) Å[1].

This case study provides critical insights into the hydrogen bonding capabilities of the 2-amino-5-methylpyridinium cation. The strong propensity of the amino and pyridinium groups to engage in hydrogen bonding is evident and would be expected to be a dominant feature in the crystal structure of the neutral 2-Amino-5-methylpyridin-3-ol.

Crystallographic Data for 2-Amino-5-methylpyridinium 3-aminobenzoate

| Parameter | Value[1] |

| Chemical Formula | C₆H₉N₂⁺ · C₇H₆NO₂⁻ |

| Molecular Weight | 245.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0739 (2) |

| b (Å) | 10.9620 (2) |

| c (Å) | 11.9641 (2) |

| β (°) | 113.148 (1) |

| Volume (ų) | 1214.83 (4) |

| Z | 4 |

The Influence of the 3-Hydroxy Group: A Predictive Analysis

The introduction of a hydroxyl group at the 3-position of the 2-amino-5-methylpyridine core is expected to significantly influence the crystal packing. The -OH group is a strong hydrogen bond donor and acceptor, which will compete with and complement the hydrogen bonding capabilities of the 2-amino group and the pyridine nitrogen.

Based on the known structures of related pyridin-3-ol derivatives, we can anticipate several possible hydrogen bonding motifs in the crystal structure of 2-Amino-5-methylpyridin-3-ol:

-

O-H···N (pyridine) : An intramolecular or intermolecular hydrogen bond between the 3-hydroxyl group and the pyridine nitrogen is highly probable.

-

N-H···O : The 2-amino group can act as a hydrogen bond donor to the 3-hydroxyl group of a neighboring molecule.

-

O-H···O : The 3-hydroxyl group can participate in hydrogen bonding with the hydroxyl group of an adjacent molecule, forming chains or dimers.

-

N-H···N : The 2-amino group can also donate a hydrogen bond to the pyridine nitrogen of another molecule.

The interplay of these interactions will likely lead to the formation of a dense, three-dimensional hydrogen-bonded network. The presence of the methyl group at the 5-position may introduce steric effects that favor certain packing arrangements over others.

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for the determination of the crystal structure of 2-Amino-5-methylpyridin-3-ol.

Synthesis of 2-Amino-5-methylpyridin-3-ol

A plausible synthetic route to 2-Amino-5-methylpyridin-3-ol could involve the nitration of 5-methylpyridin-3-ol followed by reduction of the nitro group to an amino group.

Caption: Synthetic workflow for 2-Amino-5-methylpyridin-3-ol.

Crystallization Protocol

The key to obtaining high-quality single crystals suitable for X-ray diffraction is a systematic screening of crystallization conditions.

-

Solvent Selection : Begin with a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Crystallization Techniques :

-

Slow Evaporation : Prepare a saturated solution of the compound at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion : Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a less polar solvent in which the compound is less soluble.

-

Cooling Crystallization : Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Purity : Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization.

Caption: Crystallization screening workflow.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

-

Data Collection : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Caption: Single-crystal X-ray diffraction workflow.

Predicted Intermolecular Interactions

The following diagram illustrates the potential hydrogen bonding interactions that are anticipated to be present in the crystal structure of 2-Amino-5-methylpyridin-3-ol, based on the functionalities of the molecule.

Caption: Potential hydrogen bonding interactions.

Conclusion

While the definitive crystal structure of 2-Amino-5-methylpyridin-3-ol remains to be experimentally determined, a detailed analysis of related compounds provides a strong foundation for predicting its solid-state architecture. The interplay of the 2-amino, 3-hydroxyl, and pyridine nitrogen functionalities is expected to result in a robust, three-dimensional hydrogen-bonded network. The experimental workflows outlined in this guide provide a clear pathway for the synthesis, crystallization, and ultimate structural elucidation of this important molecule. The determination of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

-

Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o623–o624. [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

- Cislak, F. E. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.

-

PubChem. (n.d.). 2-Amino-5-chloropyridin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Amino-5-methylpyridin-3-ol in Organic Solvents

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its successful application. Solubility dictates formulation strategies, bioavailability, and the design of purification processes. This guide provides an in-depth technical overview of the solubility characteristics of 2-Amino-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the current absence of published empirical solubility data for this specific molecule, this document will focus on predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it will provide a comprehensive, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, particularly the presence and arrangement of functional groups that influence its polarity and hydrogen bonding capabilities. The principle of "like dissolves like" is a cornerstone of solubility prediction.[1]

Molecular Structure Analysis:

2-Amino-5-methylpyridin-3-ol possesses a pyridine ring, an aromatic heterocyclic system. The key functional groups influencing its solubility are:

-

Amino group (-NH₂): A polar group capable of both donating and accepting hydrogen bonds.[2]

-

Hydroxyl group (-OH): A highly polar group that is an excellent hydrogen bond donor and acceptor.[3]

-

Methyl group (-CH₃): A nonpolar, hydrophobic group.

-

Pyridine ring nitrogen: A hydrogen bond acceptor.[4]

The presence of both amino and hydroxyl groups on the pyridine ring suggests that 2-Amino-5-methylpyridin-3-ol is a polar molecule with a significant capacity for hydrogen bonding. These functional groups are anticipated to dominate its solubility behavior over the nonpolar methyl group.[5]

Predicted Solubility in Organic Solvents:

Based on its structure, the following solubility profile in common organic solvents is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute, facilitating dissolution. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low | The significant polarity and hydrogen bonding capabilities of 2-Amino-5-methylpyridin-3-ol are mismatched with the nonpolar nature of these solvents, leading to poor solvation. |

Experimental Determination of Solubility

Accurate determination of solubility requires a systematic experimental approach. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[6]

-

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a critical parameter for understanding the intrinsic solubility of a drug candidate.[7]

-

Kinetic solubility is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO). It is often used in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.[8]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Materials:

-

2-Amino-5-methylpyridin-3-ol (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid 2-Amino-5-methylpyridin-3-ol to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11] The agitation should be vigorous enough to ensure thorough mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Analysis: Quantify the concentration of 2-Amino-5-methylpyridin-3-ol in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate experiments (e.g., in mg/mL or mol/L).

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening Approach)

Kinetic solubility is often assessed using methods amenable to high-throughput screening (HTS), such as nephelometry, which measures the scattering of light by undissolved particles.[12][13]

Materials:

-

Stock solution of 2-Amino-5-methylpyridin-3-ol in DMSO (e.g., 10 mM)

-

Aqueous buffer or organic solvent of interest

-

96-well microplates

-

Automated liquid handler (optional, for high-throughput)

-

Plate reader with nephelometry or turbidimetry capabilities

Procedure:

-

Plate Preparation: Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

-

Compound Addition: Add increasing volumes of the DMSO stock solution of 2-Amino-5-methylpyridin-3-ol to the wells to create a concentration gradient. The final DMSO concentration should be kept low and constant across all wells (typically ≤ 1-2%).

-

Incubation: Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours) with gentle shaking.[10]

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.

Diagram of Kinetic vs. Thermodynamic Solubility:

Caption: Conceptual Difference Between Kinetic and Thermodynamic Solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-Amino-5-methylpyridin-3-ol:

-

Temperature: The solubility of most solid compounds increases with temperature.[14] Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

-

pH: As an aminopyridine derivative, 2-Amino-5-methylpyridin-3-ol is expected to have a basic amino group and a weakly acidic hydroxyl group. In aqueous solutions or protic organic solvents, changes in pH can lead to protonation or deprotonation of these functional groups, forming ionic species with significantly different solubility profiles.[15]

-

Polymorphism: The crystalline form of the solid material can impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[16] It is important to characterize the solid form of the material being tested.

Safety and Handling

While specific toxicity data for 2-Amino-5-methylpyridin-3-ol is not available, it is prudent to handle it with the same precautions as other aminopyridine derivatives. Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[17][18]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Consult the Safety Data Sheet (SDS) for related compounds, such as 2-aminopyridine, for more detailed information.[20]

Conclusion

This technical guide provides a predictive framework for understanding the solubility of 2-Amino-5-methylpyridin-3-ol in organic solvents, based on its molecular structure. The presence of polar, hydrogen-bonding functional groups suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with low solubility expected in nonpolar solvents. Due to the lack of empirical data, this guide emphasizes the importance of experimental verification and provides detailed, actionable protocols for determining both thermodynamic and kinetic solubility. By following these guidelines, researchers can obtain reliable solubility data to inform their work in drug development and other scientific endeavors.

References

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. YouTube. [Link]

-

Wikipedia. (2024, January 15). Pyridine. In Wikipedia. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Adam, W., Grimison, A., Hoffmann, R., & de Ortiz, C. Z. (1967). Hydrogen Bonding in Pyridine. Journal of the American Chemical Society, 90(6), 1509–1516. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of 4-amino pyridine a model pollutant. Retrieved from [Link]

-

Kuttner, J., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1934–1943. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711-733. [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Quora. (2018, December 2). Does hydrogen bond exist in pyridine molecules? Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Böttger, J. H., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Journal of Pharmaceutical Sciences, 101(12), 4341-4351. [Link]

-

Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

CORE. (n.d.). HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. Retrieved from [Link]

-

Halo Labs. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Wikipedia. (2024, January 15). 2-Aminopyridine. In Wikipedia. [Link]

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

-

Organic Process Research & Development. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

Reddit. (2020, June 30). Pyrimidine to Pyridine - changes in H-bonding potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). n-Aminopyridine. PubChem. Retrieved from [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. tutorchase.com [tutorchase.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. geneseo.edu [geneseo.edu]

- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 20. biochemopharma.fr [biochemopharma.fr]

Unlocking the Therapeutic Potential of the Aminomethylpyridinol Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Aminomethylpyridinol Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form hydrogen bonds make it a versatile scaffold for interacting with a wide range of biological targets. This guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 2-Amino-5-methylpyridin-3-ol . While direct research on this exact molecule is sparse, compelling evidence from closely related analogs, particularly in the realm of oncology, suggests that the aminomethylpyridinol core is a promising starting point for the development of novel therapeutics.

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. We will begin by examining the known chemical properties and synthesis of the closely related and commercially available precursor, 2-Amino-5-methylpyridine. The core of this guide will then extrapolate from cutting-edge research on aminopyridinol derivatives to build a strong scientific case for the potential of 2-Amino-5-methylpyridin-3-ol as a targeted agent, with a primary focus on its prospective role as a kinase inhibitor. We will also explore other plausible biological activities, including antimicrobial and anti-inflammatory effects, which are common to pyridine-containing compounds. Each section will be grounded in established scientific principles and supported by detailed experimental protocols to empower your research and development endeavors.

Chemical Foundation: Properties and Synthesis of Related Compounds

Physicochemical Properties of 2-Amino-5-methylpyridine

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | White to light yellow crystalline flakes/powder | [2][3] |

| Melting Point | 76-77 °C | [2] |

| Boiling Point | 227 °C | [2] |

| Solubility | Soluble in water (1000 g/L), methanol | [2] |

| pKa | 7.22 | [2] |

These properties suggest that the aminomethylpyridine core possesses favorable "drug-like" characteristics, including a low molecular weight and aqueous solubility, which are often desirable for oral bioavailability. The presence of amino and hydroxyl groups in the target molecule, 2-Amino-5-methylpyridin-3-ol, would likely enhance its polarity and hydrogen bonding capacity.

Synthesis of 2-Amino-5-methylpyridine

Several methods for the synthesis of 2-Amino-5-methylpyridine have been documented. One common industrial method involves the Chichibabin reaction, where 3-methylpyridine is treated with sodium amide in an inert diluent at elevated temperatures and pressures[2]. Another approach involves the dealkylation of 2-alkylamino-5-methylpyridine using hydrogen bromide or hydrogen iodide[4][5]. A multi-step synthesis starting from 3-methyl-pyridine 1-oxide has also been described[2].

Primary Potential Biological Activity: FGFR4 Kinase Inhibition

Recent groundbreaking research has highlighted the potential of aminopyridinol and aminopyrimidinol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. This receptor tyrosine kinase is a key oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC)[6][7].

The Role of FGFR4 in Cancer

FGFR4, when activated by its ligand FGF19, triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration[8][9]. Aberrant activation of the FGF19-FGFR4 axis is strongly implicated in the development and progression of HCC and other solid tumors[6][7][10]. Consequently, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy for these malignancies[9][11][12].

FGFR4 Signaling Pathway

Caption: Simplified FGFR4 signaling pathway in cancer.

Experimental Protocol: In Vitro FGFR4 Kinase Assay

To evaluate the inhibitory potential of 2-Amino-5-methylpyridin-3-ol or its derivatives against FGFR4, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of a test compound against recombinant human FGFR4.

Materials:

-

Recombinant human FGFR4 kinase (e.g., from BPS Bioscience or Promega)[13][14]

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (2-Amino-5-methylpyridin-3-ol) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)[14]

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Setup:

-

Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of FGFR4 enzyme solution (e.g., 5 ng/µL in kinase buffer).

-

Add 2 µL of substrate/ATP mixture (e.g., 50 µM ATP and 0.2 mg/mL substrate in kinase buffer).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

-